Ethyl 2-chloro-5-ethoxybenzoate
Description
Ethyl 2-chloro-5-ethoxybenzoate is an aromatic ester featuring a benzene ring substituted with a chlorine atom at position 2 and an ethoxy group at position 3. While direct data on this compound are absent in the provided evidence, its structural analogs offer insights into its likely behavior, as discussed below.
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
ethyl 2-chloro-5-ethoxybenzoate |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
SDQTZBNOOJRZJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-5-ethoxybenzoate can be synthesized through the esterification of 2-chloro-5-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is heated under reflux, and the product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-ethoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form 2-chloro-5-ethoxybenzoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as amines or thiols.
Hydrolysis: 2-chloro-5-ethoxybenzoic acid and ethanol.
Reduction: 2-chloro-5-ethoxybenzyl alcohol.
Scientific Research Applications
Ethyl 2-chloro-5-ethoxybenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in hydrolysis reactions, the ester bond is cleaved by the action of esterases, resulting in the formation of the corresponding acid and alcohol. The molecular pathways involved depend on the specific reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares ethyl 2-chloro-5-ethoxybenzoate with analogous esters from the evidence, focusing on substituent effects, molecular properties, and inferred reactivity.
Ethyl 2-Chlorobenzoate
- Key Differences : The absence of the 5-ethoxy group reduces steric bulk and polarity compared to the target compound.
- Inferred Properties :
Ethyl 5-Chloro-4-Fluoro-2-Hydroxybenzoate
- Structure : Chlorine (position 5), fluorine (position 4), and hydroxyl (position 2).
- Key Differences : Hydroxyl group enables hydrogen bonding, unlike the ethoxy group in the target.
- Data from Evidence :
- Molecular weight: 218.61 g/mol (C₉H₈ClFO₃) .
- Solubility: Likely lower in organic solvents due to the polar hydroxy group, contrasting with the target’s ethoxy-enhanced lipophilicity.
- Reactivity: The hydroxy group may participate in acid-base or nucleophilic reactions, whereas the ethoxy group is less reactive .
Ethyl 2-Chloro-5-Fluoronicotinate
- Structure : Pyridine ring (nicotinate) with chlorine at position 2 and fluorine at position 5.
- Key Differences : Aromatic nitrogen in the pyridine ring alters electronic properties compared to the benzene ring in the target.
- The target’s ethoxy group may donate electron density via resonance, moderating the chlorine’s electron-withdrawing effect .
Ethyl 5-[(Ethoxycarbonyl)Oxy]-5,5-Diphenylpent-2-Ynoate
- Structure : Alkyne backbone with diphenyl and ethoxycarbonyloxy substituents.
- Key Differences : The alkyne and bulky diphenyl groups create distinct steric and electronic profiles.
- Data from Evidence :
Research Implications and Limitations
- Synthetic Routes : Analogous compounds (e.g., ethyl 2-chlorobenzoate) suggest esterification of 2-chloro-5-ethoxybenzoic acid as a plausible synthesis pathway.
- Applications : Ethoxy and chloro groups may position the target as a candidate for drug intermediates, though specific pharmacological data are lacking.
- Limitations : Direct experimental data (e.g., melting point, solubility) for the target compound are unavailable in the evidence, necessitating further research.
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